HDAC3 Isoform Selectivity: 23-Fold Preference Over HDAC1/2 Confirmed by Enzymatic Assays
BRD3308 demonstrates a clear selectivity advantage over the parent compound CI-994 and the pan-HDAC inhibitor SAHA. In direct enzymatic assays, BRD3308 inhibits HDAC3 with an IC50 of 54 nM, compared to IC50 values of 1.26 μM and 1.34 μM for HDAC1 and HDAC2, respectively . This represents a 23-fold selectivity for HDAC3. In contrast, CI-994 inhibits HDAC1, 2, and 3 with similar potencies (IC50s of 0.9, 0.9, 1.2 μM), offering no meaningful selectivity . For the pan-inhibitor SAHA, IC50 values are 10 nM (HDAC1), 20 nM (HDAC2), and 50 nM (HDAC3), providing only a 2.5- to 5-fold difference [1].
| Evidence Dimension | In vitro enzymatic inhibition potency and selectivity (IC50) |
|---|---|
| Target Compound Data | HDAC3: 54 nM; HDAC1: 1.26 μM; HDAC2: 1.34 μM |
| Comparator Or Baseline | CI-994: HDAC1=0.9 μM, HDAC2=0.9 μM, HDAC3=1.2 μM. SAHA: HDAC1=10 nM, HDAC2=20 nM, HDAC3=50 nM. |
| Quantified Difference | BRD3308: 23-fold selective for HDAC3 vs HDAC1/2. CI-994: ~1.3-fold selectivity. SAHA: 2.5–5 fold selectivity. |
| Conditions | Cell-free enzymatic assays using recombinant human HDAC enzymes and fluorogenic substrates. |
Why This Matters
This level of selectivity is essential for experimental designs requiring unambiguous attribution of biological effects to HDAC3 inhibition, without confounding activity at HDAC1/2.
- [1] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007 Jan;25(1):84-90. doi: 10.1038/nbt1272. View Source
